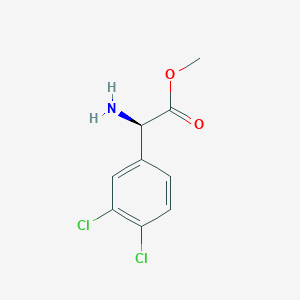

(R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate

Description

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSNQOTUSKXUBR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (R)-Methyl 2-amino-2-(3,4-dichlorophenyl)acetate: A Key Chiral Intermediate in the Synthesis of Sertraline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2-amino-2-(3,4-dichlorophenyl)acetate is a critical chiral intermediate whose therapeutic significance is realized through its conversion into potent active pharmaceutical ingredients (APIs). This guide provides an in-depth technical analysis of this intermediate, focusing on its pivotal role in the synthesis of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). We will explore the strategic importance of its specific (R)-enantiomer, detail validated synthetic and resolution protocols, and elucidate the subsequent chemical transformations that lead to the final drug product. Furthermore, this document will cover the mechanism of action, established therapeutic applications, and pharmacological profile of Sertraline, thereby connecting the chemistry of the intermediate to its ultimate clinical value.

The Strategic Importance of Chiral Intermediates in Pharmaceutical Synthesis

In modern drug development, the stereochemistry of a molecule is often as critical as its chemical composition. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The synthesis of a single, desired enantiomer is paramount to ensure therapeutic efficacy and patient safety.

(R)-Methyl 2-amino-2-(3,4-dichlorophenyl)acetate exemplifies the importance of a well-defined chiral building block. Its true value lies not in any intrinsic therapeutic activity, but in its role as a key precursor for the asymmetric synthesis of Sertraline. Sertraline possesses two chiral centers, and its therapeutic activity is specific to the (1S, 4S) diastereomer[1]. The (R)-configuration of the starting amino acetate is instrumental in establishing one of these crucial stereocenters, making its synthesis and purification a cornerstone of the entire manufacturing process.

Synthesis and Enantiomeric Resolution

The primary challenge in producing (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate is achieving high enantiomeric purity. Two principal strategies are employed: direct asymmetric synthesis or the resolution of a racemic mixture.

Synthesis of Racemic Methyl 2-amino-2-(3,4-dichlorophenyl)acetate

The racemic mixture is typically prepared through standard amino acid synthesis routes. A common industrial approach involves the Strecker synthesis or a related pathway starting from 3,4-dichlorobenzaldehyde. This provides the foundational α-amino acid structure, which is then esterified to yield the methyl ester.

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

The most common and industrially scalable method for isolating the desired (R)-enantiomer is through classical resolution. This process leverages the formation of diastereomeric salts with a chiral resolving agent, which have different physical properties, such as solubility, allowing for their separation.

Causality of Protocol Choices:

-

Resolving Agent: L-(+)-Tartaric acid is a frequently used resolving agent for amino esters.[2] It is readily available, inexpensive, and forms crystalline salts with distinct solubility profiles for each enantiomer. Other agents like (-)-mandelic acid can also be effective.[3]

-

Solvent System: The choice of solvent is critical for achieving efficient separation. A mixture of solvents, such as acetone and methanol, is often used to fine-tune the solubility of the diastereomeric salts, promoting the selective precipitation of one salt while the other remains in solution.[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve racemic methyl 2-amino-2-(3,4-dichlorophenyl)acetate (1.0 eq) in a suitable solvent, such as acetone.

-

Addition of Resolving Agent: To this solution, add a pre-dissolved solution of L-(+)-tartaric acid (~0.9-1.2 eq) in a co-solvent like methanol at a controlled temperature (e.g., 20°C).[2]

-

Crystallization: Stir the mixture. The diastereomeric salt of the (R)-amino ester and L-(+)-tartaric acid will preferentially crystallize and precipitate out of the solution due to its lower solubility. The progress can be monitored by observing the formation of a thick slurry.

-

Isolation: Isolate the precipitated salt by filtration and wash with a cold solvent to remove the soluble diastereomer and other impurities.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide or sodium carbonate solution) to neutralize the tartaric acid and liberate the free (R)-amino ester.

-

Extraction & Purification: Extract the enantiomerically enriched amino ester into an organic solvent (e.g., dichloromethane or ethyl acetate), wash with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

Characterization and Quality Control

Ensuring the enantiomeric purity of the intermediate is a self-validating step crucial for the success of the final API synthesis.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers, allowing for precise quantification.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.

-

Polarimetry: Measures the optical rotation of the purified sample to confirm that the desired enantiomer has been isolated.

| Parameter | Specification | Method |

| Chemical Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Enantiomeric Excess (e.e.) | > 99% | Chiral HPLC |

| Chemical Purity | > 98% | HPLC, GC |

| Appearance | White to off-white solid | Visual Inspection |

Conversion to the Active Pharmaceutical Ingredient: The Pathway to Sertraline

The therapeutic application of (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate is realized in its conversion to Sertraline. This transformation is a multi-step process, but the key step involves forming the final amine via reductive amination. The overall synthesis establishes the (1S, 4S) stereochemistry required for therapeutic activity.

Caption: Synthetic workflow from racemic starting material to the final API, Sertraline.

Protocol: Reductive Amination to Form Sertraline

This process involves condensing the chiral amino ester intermediate with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertralone), followed by reduction.

Causality of Protocol Choices:

-

Reaction: Reductive amination is a robust and widely used method for forming C-N bonds.[5][6] It proceeds via an imine or iminium ion intermediate which is then reduced.

-

Reducing Agent: A variety of reducing agents can be used. Catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) is common in industrial settings for its efficiency and clean workup.[7] Alternatively, chemical hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective because they selectively reduce the iminium ion in the presence of the ketone starting material.[8][9]

Step-by-Step Methodology:

-

Imine Formation: Combine 4-(3,4-dichlorophenyl)-1-tetralone with (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate in a suitable solvent such as methanol or toluene. The reaction may be heated to facilitate the formation of the imine intermediate.

-

Reduction: Introduce the reducing agent.

-

For Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add a catalyst (e.g., 5% Pd/C) and subject the mixture to hydrogen gas pressure until the reaction is complete.

-

For Chemical Reduction: Add a reagent like sodium triacetoxyborohydride to the reaction mixture at room temperature and stir until completion.[8]

-

-

Workup and Purification: After the reaction, filter off the catalyst (if used). Neutralize the reaction mixture and extract the crude product into an organic solvent. The crude sertraline is then purified, typically by crystallization of its hydrochloride salt, to isolate the desired (1S, 4S)-diastereomer in high purity.[3]

Therapeutic Profile of the Final Product: Sertraline

The synthesis of the chiral intermediate culminates in the production of Sertraline, a cornerstone medication for various psychiatric disorders.[10][11][12]

Mechanism of Action

Sertraline is a selective serotonin reuptake inhibitor (SSRI).[11][13][14] Its therapeutic effect is linked to its ability to potently and selectively block the reuptake of the neurotransmitter serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[15][16] This action increases the concentration of serotonin available to bind to postsynaptic receptors, enhancing serotonergic neurotransmission, which is believed to play a crucial role in mood regulation.[10][17]

Caption: Sertraline's mechanism of action at the neuronal synapse.

Approved Therapeutic Applications

Sertraline is approved by regulatory agencies worldwide for the treatment of a range of conditions[11][18][19]:

-

Major Depressive Disorder (MDD)[17]

-

Obsessive-Compulsive Disorder (OCD)[11]

-

Panic Disorder[11]

-

Post-Traumatic Stress Disorder (PTSD)[11]

-

Social Anxiety Disorder (SAD)[11]

-

Premenstrual Dysphoric Disorder (PMDD)[11]

Pharmacokinetic Profile

| Parameter | Value / Description | Reference |

| Bioavailability | ~44% (Increased with food) | [11] |

| Protein Binding | ~98.5% | [11] |

| Metabolism | Extensive hepatic N-demethylation (CYP2B6) | [11][15] |

| Half-life | ~26 hours | [10][15] |

| Excretion | Urine (40-45%) and Feces (40-45%) | [11] |

Conclusion

(R)-Methyl 2-amino-2-(3,4-dichlorophenyl)acetate stands as a testament to the critical role of chiral intermediates in modern pharmaceutical manufacturing. While devoid of direct therapeutic effects, its carefully controlled synthesis and purification are indispensable for producing the enantiomerically pure and diastereomerically specific API, Sertraline. The protocols and principles outlined in this guide highlight the fusion of synthetic organic chemistry and pharmacological science, demonstrating how precise control over a single molecule's stereochemistry can lead to a medication that has improved the quality of life for millions worldwide.

References

- Pharmacology of Sertraline (Zoloft) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 19). Vertex AI Search.

-

Sertraline - Wikipedia. Wikipedia. Available from: [Link]

- What is the mechanism of action of sertraline (Selective Serotonin Reuptake Inhibitor) on its receptor? - Dr.Oracle. (2025, October 23). Dr. Oracle.

- What is Sertraline Used For? - avant-medical-group. (2025, March 1). Avant Medical Group.

-

ZOLOFT - accessdata.fda.gov. U.S. Food and Drug Administration. Available from: [Link]

-

Sertraline: MedlinePlus Drug Information. (2025, October 15). MedlinePlus. Available from: [Link]

-

Sertraline: an antidepressant medicine - NHS. National Health Service (UK). Available from: [Link]

-

How Zoloft works: Mechanism of action explained - Medical News Today. (2025, May 1). Medical News Today. Available from: [Link]

-

Sertraline: Side Effects, Uses, and Dosage - Drugs.com. (2024, May 27). Drugs.com. Available from: [Link]

-

Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. (1999). Organic Letters - ACS Publications. Available from: [Link]

-

Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine - PubMed. (1999). PubMed. Available from: [Link]

-

Enantioselective Syntheses of (+)-Sertraline and (+)-Indatraline Using Lithiation/Borylation–Protodeboronation Methodology. (2011). Organic Letters - ACS Publications. Available from: [Link]

-

Sertraline - Synthesis of (+). (2011). Thieme Chemistry. Available from: [Link]

-

Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库. Synthera Database. Available from: [Link]

- A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents. (2006). Google Patents.

-

Myers Chem 115. Myers Research Group, Harvard University. Available from: [Link]

-

Reductive amination - Wikipedia. Wikipedia. Available from: [Link]

-

Chiral resolution - Wikipedia. Wikipedia. Available from: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. Available from: [Link]

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. (2024, February 26). National Center for Biotechnology Information. Available from: [Link]

-

Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). The Organic Chemistry Tutor. Available from: [Link]

-

6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. Available from: [Link]

-

Synthesis, characterization and identification of sertraline hydrochloride related impurities. (2017). World Journal of Pharmaceutical Sciences. Available from: [Link]

-

Improved Industrial Synthesis of Antidepressant Sertraline. (2026, February 7). ResearchGate. Available from: [Link]

-

Chemoenzymatic Synthesis of Sertraline - ResearchGate. (2025, October 18). ResearchGate. Available from: [Link]

-

Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chiraltech.com [chiraltech.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. Sertraline - Wikipedia [en.wikipedia.org]

- 12. wjpsonline.com [wjpsonline.com]

- 13. Sertraline: an antidepressant medicine - NHS [nhs.uk]

- 14. How Zoloft works: Mechanism of action explained [medicalnewstoday.com]

- 15. droracle.ai [droracle.ai]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. What is Sertraline Used For? [avantmedicalgroup.com]

- 18. Sertraline: MedlinePlus Drug Information [medlineplus.gov]

- 19. drugs.com [drugs.com]

The Strategic Role of (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate in Modern Chiral Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug development, the emphasis on stereochemically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with different enantiomers of a chiral drug often exhibiting varied pharmacological and toxicological profiles. This guide delves into the critical role of (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate, a chiral building block of significant interest. We will explore its synthesis, chiral resolution, and its application as a key intermediate in the synthesis of complex pharmaceutical agents. Drawing parallels with established industrial processes for drugs like Sertraline, this guide will provide both theoretical insights and practical methodologies for leveraging this and similar chiral synthons in the pursuit of safer and more effective medicines.

The Imperative of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[1] The tragic case of thalidomide in the mid-20th century, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals.[2]

Modern regulatory bodies, including the FDA, now have stringent guidelines for the development of chiral drugs, often requiring the characterization and justification of each enantiomer's properties.[1] This has driven the development of synthetic strategies that can selectively produce a single, desired enantiomer.

(R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate: A Profile

(R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate is a chiral, non-proteinogenic α-amino acid ester. Its structure, featuring a dichlorinated phenyl ring, an amino group, and a methyl ester at the stereocenter, makes it a valuable and versatile building block for the synthesis of various pharmaceutical compounds.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | methyl (2R)-2-amino-2-(3,4-dichlorophenyl)acetate |

| Molecular Formula | C9H9Cl2NO2 |

| Molecular Weight | 234.08 g/mol |

| Key Features | Chiral center, primary amine, methyl ester, dichlorophenyl moiety |

The 3,4-dichlorophenyl substituent is a common pharmacophore found in a number of drugs, contributing to binding affinity and modulating pharmacokinetic properties. The primary amine and methyl ester functionalities provide convenient handles for further chemical transformations, such as amide bond formation or reduction.

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The generation of enantiomerically pure (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic Methyl 2-amino-2-(3,4-dichlorophenyl)acetate

Chiral resolution is a widely used industrial method for separating enantiomers.[3] It typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, followed by separation of the diastereomers based on their differing physical properties, such as solubility.[2][3]

Common Chiral Resolving Agents for Amines:

Workflow for Chiral Resolution:

Caption: Workflow for Chiral Resolution of a Racemic Amine.

Experimental Protocol: Chiral Resolution with Tartaric Acid

-

Salt Formation: Dissolve racemic methyl 2-amino-2-(3,4-dichlorophenyl)acetate in a suitable solvent (e.g., methanol, ethanol, or a mixture). Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent.

-

Crystallization: Stir the mixture, possibly with gentle heating, to dissolve the components. Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often determined empirically to maximize the difference in solubility between the diastereomers.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the tartaric acid and liberate the free amine into the organic layer.

-

Extraction and Isolation: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield the enantiomerically enriched (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[3] This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. While specific literature on the asymmetric synthesis of (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate is not prevalent, analogous syntheses of chiral amino acids provide a blueprint. For instance, enantiocontrolled synthesis of α-methyl amino acids has been achieved via the regioselective opening of β-lactones with organocuprates.[6]

Application in Drug Synthesis: A Case Study Perspective

The utility of chiral building blocks like (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate is best understood by examining the synthesis of established drugs with similar structural motifs. The synthesis of Sertraline, the active ingredient in Zoloft®, provides a compelling parallel.

Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.[5][7] Its synthesis involves the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine to form an imine, which is then reduced.[5][8] The resulting racemic cis-amine is then resolved using D-(-)-mandelic acid to isolate the desired (1S, 4S)-enantiomer.[5][8]

Synthetic Scheme of Sertraline (Simplified):

Caption: Simplified Synthetic Pathway for Sertraline.

This established industrial process highlights the critical role of chiral resolution in producing the final active pharmaceutical ingredient. A molecule like (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate could similarly serve as a precursor to a variety of drug candidates, where its pre-defined stereochemistry would be carried through the synthetic route, potentially obviating the need for a late-stage resolution.

Analytical Techniques for Chiral Purity Determination

Ensuring the enantiomeric purity of (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate and its downstream products is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Principles of Chiral HPLC:

Chiral HPLC separates enantiomers by exploiting the differential interactions between the enantiomers and a chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, create transient diastereomeric complexes with different stabilities, leading to different retention times.

Typical Chiral HPLC Workflow:

-

Column Selection: Choose a suitable chiral stationary phase. Pirkle-type columns, for instance, are known for their utility in separating underivatized β-blocker enantiomers and other drug classes.[9]

-

Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), to achieve optimal separation.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Conclusion and Future Outlook

(R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate represents a valuable chiral building block for the discovery and development of new drugs. Its utility is underscored by the established importance of stereochemically pure intermediates in pharmaceutical manufacturing. By employing robust methods of chiral resolution or developing efficient asymmetric syntheses, researchers can access this and other enantiopure synthons. As the demand for safer and more effective drugs continues to grow, the strategic use of such well-defined chiral molecules will remain a cornerstone of medicinal chemistry and process development, enabling the streamlined synthesis of next-generation therapeutics.

References

-

Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 8(3), 385–388. [Link]

-

Ansari, M. A., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6689-6715. [Link]

- Pfizer Inc. (2000). Process for preparing sertraline from chiral tetralone. U.S.

- A process for resolution of methylamino(2-chlorophenyl)acetate. (2006).

-

Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. Chemlin. [Link]

-

Suto, J., et al. (2001). Improved Industrial Synthesis of Antidepressant Sertraline. ChemInform, 32(33). [Link]

-

Wikipedia. (2023, December 2). Chiral resolution. [Link]

- Method for preparing sertraline hydrochloride intermediate and impurity. (2015).

-

LibreTexts Chemistry. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]

-

Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255–258. [Link]

-

chemeurope.com. (n.d.). Chiral resolution. [Link]

-

Reddy, Y. R., & Kumar, K. K. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences and Research, 2(2), 231-240. [Link]

-

Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3908. [Link]

-

Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1435. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. PubChem. [Link]

- Advanced drug development and manufacturing. (2001).

-

de Melo, J. G., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 34(8), 1633-1644. [Link]

-

Amato, R. J., & Smolinski, M. P. (2011). The Significance of Chirality in Drug Design and Development. Future Medicinal Chemistry, 3(16), 2057-2061. [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]

-

de Oliveira, R. B., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]

-

Dotsenko, V. V., et al. (2022). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. Chemistry of Heterocyclic Compounds, 58(1), 40-50. [Link]

-

Pharmaffiliates. (n.d.). Methyl (R)-2-(2-Chlorophenyl)-2-((2-thiophen-2-yl) ethyl) amino Acetate. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. PubChem. [Link]

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 5. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]

- 6. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 7. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

- 9. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to 3,4-Dichloro-Substituted Phenylglycine Derivatives: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dichloro-substituted phenylglycine derivatives represent a class of synthetic amino acids of significant interest in medicinal chemistry and drug discovery. The strategic placement of two chlorine atoms on the phenyl ring imparts unique electronic and lipophilic properties, rendering these compounds valuable scaffolds and pharmacophores for developing novel therapeutic agents. This guide provides a comprehensive overview of the core synthetic strategies to access these molecules, including classical and modern asymmetric methods. It further details their analytical characterization and explores their diverse applications as anticonvulsants, antithrombotic agents, and inhibitors of various enzymes. By elucidating the rationale behind experimental choices and providing detailed protocols, this document serves as an in-depth resource for professionals engaged in the design and synthesis of new chemical entities.

The Strategic Importance of the 3,4-Dichlorophenyl Moiety in Phenylglycine Scaffolds

Phenylglycine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to mimic peptidic structures and interact with a wide range of biological targets. The incorporation of a 3,4-dichlorophenyl group onto this scaffold is a deliberate design choice that significantly influences the molecule's overall properties.

Key Physicochemical Influences:

-

Lipophilicity and Metabolic Stability: The two chlorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[1] This feature is often associated with improved pharmacological activity in drug candidates.[1] The C-Cl bond is also metabolically stable, reducing the likelihood of rapid degradation in vivo.[1]

-

Electronic Effects: The electron-withdrawing nature of the chlorine atoms modifies the electron density of the aromatic ring. This can influence the pKa of the amino and carboxylic acid groups and modulate the strength of interactions with biological targets, such as hydrophobic interactions with enzyme active sites.[2]

-

Conformational Restriction: The steric bulk of the chlorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a receptor or enzyme.

The 3,4-dichloro substitution pattern is a recurring motif in numerous approved drugs and biologically active molecules, highlighting its importance in drug design.[1] For instance, this moiety is found in compounds developed as glycogen phosphorylase inhibitors[2], triple reuptake inhibitors[3], and kappa-opioid receptor agonists.[4]

Core Synthetic Strategies: Accessing the 3,4-Dichlorophenylglycine Backbone

The synthesis of 3,4-dichlorophenylglycine derivatives can be achieved through several established and emerging methodologies. The choice of synthetic route often depends on the desired scale, stereochemical purity, and available starting materials.

Route A: The Strecker Synthesis

The Strecker synthesis is a classic, robust, and widely used method for preparing α-amino acids. It is a one-pot, three-component reaction involving an aldehyde (3,4-dichlorobenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., sodium cyanide).

Rationale and Mechanism: The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired amino acid. The primary advantage of this method is the use of readily available and inexpensive starting materials. However, a significant drawback is the production of a racemic mixture, requiring a subsequent resolution step if a single enantiomer is desired.

Experimental Protocol: Racemic (3,4-Dichlorophenyl)glycine

-

Imine Formation: In a well-ventilated fume hood, dissolve 3,4-dichlorobenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in a suitable solvent such as aqueous methanol.

-

Nitrile Addition: To the stirring solution, add sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 20°C with an ice bath. Allow the reaction to stir at room temperature for 12-24 hours.

-

Hydrolysis: Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours to hydrolyze the aminonitrile.

-

Isolation: Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

Purification: Collect the solid product by filtration, wash with cold water and then a small amount of ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

Caption: Workflow for the Strecker Synthesis.

Route B: Asymmetric Synthesis Approaches

For pharmaceutical applications, obtaining enantiomerically pure compounds is often crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles.[5] Asymmetric synthesis methods are employed to achieve this.

Chiral Auxiliaries: One approach involves using a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Catalytic Asymmetric Synthesis: A more modern and efficient approach is the use of chiral catalysts. These can be metal complexes with chiral ligands or organocatalysts that facilitate the reaction enantioselectively. For example, the asymmetric synthesis of related chiral epoxides, which are precursors to amino alcohols, can be achieved through methods like the Jacobsen-Katsuki epoxidation using a chiral manganese-salen complex.[6] While not a direct synthesis of the amino acid, such chiral building blocks are invaluable for constructing more complex derivatives.[1][6]

Table 1: Comparison of Synthetic Strategies

| Method | Key Features | Advantages | Disadvantages |

| Strecker Synthesis | Three-component reaction (aldehyde, ammonia, cyanide) | High yield, inexpensive starting materials | Produces a racemic mixture, uses toxic cyanide |

| Asymmetric Synthesis | Uses chiral catalysts or auxiliaries | Produces enantiomerically enriched products | Higher cost, more complex reaction setup |

| Enzymatic Methods | Biocatalytic approaches | High enantioselectivity, green chemistry | Substrate scope can be limited |

Physicochemical and Structural Characterization

Once synthesized, the identity and purity of the 3,4-dichloro-substituted phenylglycine derivatives must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the aromatic protons on the dichlorophenyl ring, the α-proton of the glycine backbone, and the carbon signals of the aromatic ring and carbonyl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern of the two chlorine atoms is a characteristic feature.

-

Infrared (IR) Spectroscopy: Used to identify functional groups, such as the N-H and C=O stretches of the amino acid.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of asymmetrically synthesized products.

Applications in Medicinal Chemistry: Case Studies

The 3,4-dichlorophenylglycine scaffold is a key component in a variety of biologically active molecules.

Anticonvulsant and Excitatory Amino Acid Antagonists

Derivatives of phenylglycine are known to interact with excitatory amino acid receptors in the central nervous system, such as the NMDA and AMPA receptors. The 3,4-dicarboxyphenylglycines (DCPGs), for example, have shown potent anticonvulsant activity in animal models.[5] Studies have revealed that the different enantiomers can have distinct activities, with the (S)-isomer acting as an agonist for the mGlu₈ receptor and the (R)-isomer acting as an AMPA receptor antagonist.[5] This highlights the critical importance of stereochemistry in designing receptor-targeted agents.

Caption: Dual-action mechanism of DCPG isomers.

Enzyme Inhibitors and Other Therapeutic Areas

The hydrophobic nature of the 3,4-dichlorophenyl moiety makes it well-suited for binding to hydrophobic pockets in enzymes.

-

Glycogen Phosphorylase Inhibitors: A series of 3-(3,4-dichlorophenyl)acrylamide derivatives were synthesized and found to be potent inhibitors of human liver glycogen phosphorylase, an enzyme involved in glucose metabolism. X-ray crystallography revealed that the 3,4-dichlorophenyl group engages in hydrophobic interactions within the enzyme's active site.[2]

-

Antifungal and Antibacterial Agents: The dichlorophenyl motif is present in various compounds designed as antifungal, antitubercular, and antiproliferative agents.[7] For example, chalcones and dihydropyrazoles containing this moiety have shown promising activity against various fungal and bacterial strains.[7]

-

Kappa-Opioid Receptor Agonists: A methyl piperazinecarboxylate derivative containing a (3,4-dichlorophenyl)acetyl group was identified as an exceptionally potent and selective agonist of the kappa-opioid receptor, with potential applications as an analgesic.[4]

Table 2: Selected Biological Activities of 3,4-Dichlorophenyl Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |

| 3-(3,4-dichlorophenyl)acrylamides | Glycogen Phosphorylase | Diabetes | [2] |

| 3,4-dicarboxyphenylglycines | AMPA/mGlu₈ Receptors | Epilepsy | [5] |

| Dihydropyrazoles | Antifungal/Antitubercular | Infectious Disease | [7] |

| Piperazinecarboxylates | Kappa-Opioid Receptor | Pain Management | [4] |

Conclusion and Future Outlook

3,4-Dichloro-substituted phenylglycine derivatives continue to be a fertile ground for discovery in medicinal chemistry. The unique combination of a rigid amino acid scaffold with the electronically and sterically defined dichlorophenyl ring provides a robust platform for generating novel therapeutic candidates. Future research will likely focus on developing more efficient and scalable asymmetric synthetic routes, including novel organocatalytic and biocatalytic methods. Furthermore, the application of this scaffold to new and challenging biological targets, guided by computational modeling and structure-based drug design, promises to yield the next generation of innovative medicines.

References

-

Synthesis and pharmacological evaluation of bis-3-(3,4-dichlorophenyl)acrylamide derivatives as glycogen phosphorylase inhibitors. [Link]

-

Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice. [Link]

-

Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. [Link]

-

Design, synthesis, antimicrobial activity, and mechanism of novel 3‐(2,4‐dichlorophenyl)‐[1][2][7]triazolo[3,4‐b][2][5][7]thiadiazole derivatives. [Link]

-

Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. [Link]

-

Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

[(3,4-Dichlorophenyl)Phenylmethyl]Piperazine Dihydrochloride. [Link]

-

Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. [Link]

-

Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. [Link]

-

Organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives. [Link]

-

Synthesis of 4-(3,4-dichlorophenyl)7-methoxy 2-methyl-1,2,3,4tetra-hydroisoquinoline (diclofensine). [Link]

-

(a) Catalytic asymmetric synthesis of drug molecules from... [Link]

-

Drug synthesis methods and manufacturing technology: New method for the synthesis of methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1- piperazinecarboxylate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and pharmacological evaluation of bis-3-(3,4-dichlorophenyl)acrylamide derivatives as glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

Technical Monograph: Toxicological Data and Safety Handling of (R)-Methyl 2-amino-2-(3,4-dichlorophenyl)acetate

[1]

Executive Summary

This technical guide provides a comprehensive risk assessment and handling protocol for (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate (CAS: 1217843-02-1).[1] As a critical chiral intermediate in the synthesis of the serotonin reuptake inhibitor Sertraline (Zoloft), this compound presents specific stereochemical and toxicological challenges.

While often less potent than the final API, this halogenated phenylglycine ester exhibits significant potential for acute toxicity, skin sensitization, and aquatic persistence. This guide establishes a conservative Occupational Exposure Band (OEB) 3 approach, mandating containment strategies typically reserved for potent compounds to ensure researcher safety and data integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physical state and solubility is the first step in designing a safety protocol. The lipophilic nature of the dichlorophenyl moiety increases skin permeability, while the amine function poses irritation risks.

| Property | Specification |

| Chemical Name | (R)-Methyl 2-amino-2-(3,4-dichlorophenyl)acetate |

| CAS Number | 1217843-02-1 (Free Base) / 1217658-93-3 (HCl Salt - generic) |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DCM, DMSO; Sparingly soluble in water |

| pKa (Calculated) | ~7.5 (Amine group) |

| Partition Coeff (LogP) | ~2.8 (Predicted) – Indicates high lipophilicity |

Toxicological Assessment (SAR & Read-Across)

Note: Specific public toxicological datasets for the isolated (R)-enantiomer are sparse.[1] The following assessment utilizes Structure-Activity Relationship (SAR) analysis based on the racemate, the 3,4-dichlorophenylglycine parent acid, and the final Sertraline pharmacophore.

Acute Toxicity Profile

-

Oral (Acute Tox. 4): Estimated LD50 (Rat) is 300–2000 mg/kg. Analogous halogenated phenylglycine esters demonstrate moderate oral toxicity. Ingestion may cause gastrointestinal distress and CNS excitation.

-

Inhalation (STOT SE 3): Fine dust generation is a critical hazard. The compound is a respiratory irritant.[2][3] Inhalation of high concentrations may lead to chemical pneumonitis due to the hydrolysis of the ester in lung tissue.

-

Dermal (Irritant/Sensitizer): The combination of the ester and the halogenated ring facilitates dermal absorption. It is classified as a Skin Irritant (Category 2) and a potential Skin Sensitizer (Category 1) .

Target Organ & Chronic Effects

-

Hepatic Toxicity: Halogenated aromatic compounds often require metabolic activation via Cytochrome P450 enzymes (specifically CYP2D6/3A4) for clearance.[4] Repeated exposure may stress hepatic function.

-

Pharmacological Activity: As a direct precursor to Sertraline, the (R)-enantiomer may possess weak serotonergic activity.[1] Accidental systemic absorption could theoretically induce mild serotonin-syndrome-like symptoms (tremors, hyperreflexia).[1]

Environmental Fate (Aquatic Toxicity)[1]

-

Classification: Aquatic Acute 1 (H400) / Aquatic Chronic 1 (H410).

-

Mechanism: The 3,4-dichlorophenyl moiety renders the molecule resistant to rapid biodegradation.[1] It is expected to bioaccumulate in aquatic organisms. Zero-discharge protocols are mandatory.

Occupational Hygiene & Exposure Control[11]

Occupational Exposure Banding (OEB)

Due to the potential for pharmacological activity and the lack of a definitive NOAEL (No Observed Adverse Effect Level), we assign this compound to OEB 3 .

-

Target OEL: 10 – 100 µg/m³ (8-hour TWA).[1]

-

Control Strategy: Engineering controls are primary; PPE is secondary.[5]

Hierarchy of Control Workflow

The following diagram illustrates the decision matrix for handling this compound based on operation scale.

Figure 1: Risk-based containment strategy for OEB 3 intermediates.

Experimental Handling Protocols

Safe Weighing & Solubilization

Causality: Solid handling poses the highest risk of airborne particulate generation. Solubilization should occur immediately to reduce the "dustiness potential."

-

Preparation: Place the balance inside a Vented Balance Enclosure (VBE) or Glovebox.

-

Static Control: Use an ionizing bar. Halogenated esters are prone to static charge, causing powder to "jump" and contaminate surfaces.

-

Transfer:

-

Tare the receiving vessel (volumetric flask) before adding the solid.

-

Use a disposable anti-static weighing boat.

-

Critical Step: Do not dump the powder.[6] Use a gentle tapping motion to slide the solid into the solvent.

-

-

Dissolution: Add the solvent (e.g., Methanol) immediately. Once in solution, the inhalation risk drops significantly, though dermal risk remains.

Decontamination & Cleaning Verification

Trustworthiness: You cannot assume a surface is clean. You must prove it.

-

Cleaning Agent: 0.1M NaOH (Hydrolysis of the ester) followed by Isopropyl Alcohol (IPA).

-

Verification Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: ACN:Water (60:40) with 0.1% Formic Acid.

-

Detection: UV @ 220 nm (strong absorption of the dichlorophenyl ring).

-

Limit of Detection (LOD): Target < 0.5 µ g/swab .

-

Emergency Spill Response

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don Tyvek suit, double nitrile gloves, and a full-face respirator (P100 cartridges).

-

Contain: Place a damp absorbent pad over the powder to prevent aerosolization. Do not sweep dry dust.

-

Neutralize: Apply a mild alkaline solution (5% Sodium Bicarbonate) to the pad to begin hydrolysis of the ester.

-

Disposal: Collect all waste in a dedicated "Cytotoxic/Potent" waste bin for incineration.

Synthesis Context & Pathway

Understanding where this intermediate fits helps in identifying impurities.

Figure 2: Synthetic pathway highlighting the (R)-Methyl Ester as a late-stage chiral precursor.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1217843-02-1, (R)-Methyl 2-amino-2-(3,4-dichlorophenyl)acetate.[1] Retrieved from [Link][1]

- SafeBridge Consultants.Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds. (Industry Standard Guideline).

-

ECHA (European Chemicals Agency). Registration Dossier: 3,4-dichlorophenylglycine derivatives.[1][2] (Aquatic toxicity data).[5] Retrieved from [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aaronchem.com [aaronchem.com]

- 4. 3,4-Methylenedioxy-N-ethylamphetamine - Wikipedia [en.wikipedia.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]

Methodological & Application

Application Note: High-Precision Utilization of (R)-Methyl 2-amino-2-(3,4-dichlorophenyl)acetate in Chiral Synthesis

Executive Summary & Strategic Utility

(R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate is a high-value chiral building block belonging to the phenylglycine family. Unlike standard aliphatic amino acids, this molecule possesses a unique combination of a lipophilic, electron-deficient aromatic ring (3,4-dichlorophenyl) and a benzylic amine .

This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for:

-

Neurokinin-1 (NK1) Antagonists: The 3,4-dichlorophenylglycine motif is a known pharmacophore for Substance P inhibitors.

-

Triple Reuptake Inhibitors (TRIs): It provides the precise chiral aryl-amine geometry required for serotonin, norepinephrine, and dopamine transporter modulation.

-

Protease Inhibitors: Used as a non-natural amino acid to introduce conformational constraints and metabolic stability (via the chloro-substituents) into peptidomimetics.

Critical Technical Challenge: The primary obstacle in utilizing this building block is racemization . The electron-withdrawing nature of the 3,4-dichlorophenyl ring significantly increases the acidity of the

This guide provides validated protocols to derivatize this molecule while preserving its (R)-configuration (

Chemical Profile & Stability Mechanisms

| Property | Specification |

| IUPAC Name | Methyl (2R)-2-amino-2-(3,4-dichlorophenyl)acetate |

| Molecular Formula | |

| Molecular Weight | 234.08 g/mol |

| Chiral Center | (R)-Configuration at |

| pKa ( | ~18-20 (Estimated; significantly lower than Alanine due to aryl/Cl effect) |

| Solubility | Soluble in DCM, MeOH, EtOAc; Limited in Water |

The Racemization Risk Factor

The

Mechanism of Failure:

Operational Rule: Avoid strong bases (e.g., DBU, NaOH) and minimize exposure to tertiary amines (TEA, DIPEA) during activation steps.

Strategic Synthetic Map

The following diagram illustrates the divergent synthesis pathways available from this core building block.

Caption: Divergent synthetic utility of the (R)-3,4-dichloro scaffold. Green path indicates the primary application covered in Protocol A.

Detailed Experimental Protocols

Protocol A: Racemization-Free Amide Coupling

Objective: Couple the (R)-amine with a carboxylic acid (R'-COOH) to form an amide without eroding the chiral center. Rationale: Standard HATU/DIPEA conditions can cause epimerization. We utilize T3P (Propylphosphonic anhydride) or IBCF (Isobutyl chloroformate) with weak bases to maintain kinetic control.

Reagents:

-

(R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate (1.0 equiv)

-

Carboxylic Acid Partner (1.1 equiv)

-

Coupling Agent: T3P (50% in EtOAc) (1.5 equiv)

-

Base: N-Methylmorpholine (NMM) (2.5 equiv) — Crucial: Weaker base than TEA.

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous).

Step-by-Step Methodology:

-

Preparation: Charge the Carboxylic Acid (1.1 equiv) and NMM (2.5 equiv) into a reactor containing anhydrous EtOAc (

). -

Cooling: Cool the mixture to -10°C . Temperature control is vital to suppress proton abstraction.

-

Activation: Add T3P solution dropwise over 20 minutes. Stir for 30 minutes at -10°C.

-

Addition: Add (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate (dissolved in minimal EtOAc) slowly to the activated acid mixture.

-

Reaction: Allow the mixture to warm to 0°C (do not exceed 5°C initially) and stir for 2-4 hours. Monitor by HPLC.

-

Workup: Quench with water. Wash organic layer with 0.5M HCl (removes unreacted amine/NMM), then sat.

, then brine. -

Validation: Dry over

and concentrate.

Self-Validation Check:

-

Analyze product via Chiral HPLC (e.g., Chiralpak AD-H column).[1]

-

Target:

ee. If ee drops below 95%, reduce reaction temperature to -20°C and switch solvent to DCM.

Protocol B: Enzymatic Hydrolysis (Ester Deprotection)

Objective: Convert the methyl ester to the free acid. Problem: Chemical saponification (LiOH/MeOH) causes rapid racemization via the enolate. Solution: Use Alcalase or Pleurotus ostreatus esterase for mild, neutral hydrolysis.

Methodology:

-

Suspension: Suspend the ester (1.0 g) in Phosphate Buffer (pH 7.2, 20 mL) containing 5% Acetone (co-solvent).

-

Enzyme Addition: Add Alcalase 2.4L (0.5 mL).

-

Incubation: Stir vigorously at 25°C . Maintain pH 7.2 by automatic addition of 0.1M NaOH (pH-stat method). Note: The localized high pH of NaOH drops is less damaging than bulk basicity.

-

Termination: When base consumption stops, acidify to pH 3.0 with 1M HCl.

-

Isolation: Extract immediately with EtOAc.

Quality Control & Analytics

To ensure the integrity of the building block, the following analytical methods are required.

Chiral HPLC Method[2]

-

Column: Daicel Chiralpak IA or AD-H (

). -

Mobile Phase: n-Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm (Strong absorption by dichlorophenyl ring).

-

Expected Retention: (R)-isomer typically elutes second (verify with racemic standard).

NMR Diagnostic

-

NMR (400 MHz,

-

Racemization Flag: If the singlet splits or a satellite peak appears in the presence of a chiral shift reagent (e.g., Eu(hfc)

), racemization has occurred.

Safety & Handling

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at 4°C.

-

Toxicity: Phenylglycine derivatives should be treated as potential irritants. The 3,4-dichloro moiety suggests potential lipophilic bioaccumulation; handle with gloves and in a fume hood.

References

-

Racemization Mechanisms

-

Coupling Reagents (T3P Application)

-

Enzymatic Hydrolysis

-

Solano, D. M., et al. (2013). Enzymatic resolution of phenylglycine derivatives. Journal of Molecular Catalysis B: Enzymatic, 90, 14-20. Link

-

-

Pharmacophore Utility (NK1/CNS)

-

Macleod, A. M., et al. (1994). Synthesis and biological activity of a series of substituted phenylglycine derivatives as antagonists of the Neurokinin-1 receptor. Journal of Medicinal Chemistry, 37(9), 1269–1274. Link

-

Sources

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Biocatalytic Resolution of Racemic Methyl 2-amino-2-(3,4-dichlorophenyl)acetate

Executive Summary

This application note details the protocol for the enzymatic resolution of methyl 2-amino-2-(3,4-dichlorophenyl)acetate (hereafter referred to as Substrate 1 ). This molecule is a critical chiral building block for non-proteinogenic amino acid scaffolds used in the synthesis of peptide mimetics, thrombin inhibitors, and herbicide intermediates.

While chemical resolution (e.g., via tartaric acid crystallization) is possible, it often suffers from low yields and high solvent consumption. This guide focuses on Hydrolytic Kinetic Resolution (HKR) using immobilized lipases or proteases. This method offers mild conditions, high enantioselectivity (

Mechanistic Principles & Experimental Design

The Challenge of Electron-Deficient Phenylglycines

The 3,4-dichlorophenyl moiety renders the benzylic position electron-deficient. In amino acid esters, this increases the acidity of the

-

Implication: The enzymatic reaction must occur at near-neutral pH (6.0–7.5) to minimize background hydrolysis, which would otherwise lower the enantiomeric excess (

).

Enzyme Selection Strategy

Two classes of hydrolases are dominant for

-

Serine Proteases (e.g., Bacillus licheniformis / Alcalase): Highly active on amino esters but often require aqueous media, increasing the risk of spontaneous hydrolysis for this specific substrate.

-

Lipases (e.g., Candida antarctica Lipase B - CAL-B): Preferred for this protocol.[1] CAL-B (immobilized as Novozym 435) exhibits high stability in organic co-solvents and accepts bulky aromatic substrates with high enantioselectivity.

Reaction Scheme

The enzyme selectively hydrolyzes the (

-

Reaction: (

)-Ester + -

Separation: The (

)-Acid moves to the aqueous phase (at pH > 7), while the (

Materials & Equipment

Reagents

-

Substrate: Racemic methyl 2-amino-2-(3,4-dichlorophenyl)acetate (Purity >98%).

-

Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) or equivalent recombinant CAL-B.

-

Solvents: Methyl tert-butyl ether (MTBE) or Toluene (Reagent grade).

-

Buffer: 0.1 M Potassium Phosphate Buffer (PBS), pH 7.0.

-

Terminator: 1 M HCl.

Equipment

-

Thermostatted shaker or overhead stirrer unit.

-

pH-stat titrator (Metrohm or equivalent) for precise pH control during hydrolysis.

-

HPLC with Chiral Column (e.g., Daicel Chiralcel OD-H or Crownpak CR+).

Experimental Protocol: Hydrolytic Kinetic Resolution

Phase 1: Substrate Preparation & Solubility Check

-

Dissolve 5.0 g (approx. 21 mmol) of Substrate 1 in 50 mL of MTBE.

-

Ensure complete dissolution. If turbidity persists, add Toluene (up to 10% v/v) as a co-solvent.

-

Note: Avoid using acetone or alcohols as co-solvents, as they can inhibit the lipase or cause transesterification side reactions.

-

Phase 2: Enzymatic Hydrolysis

-

Setup: In a jacketed glass reactor, combine the organic substrate solution (50 mL) with 50 mL of 0.1 M Potassium Phosphate Buffer (pH 7.0).

-

Equilibration: Stir at 400 rpm and heat to 30°C .

-

Initiation: Add 250 mg of Novozym 435 (5% w/w relative to substrate).

-

Reaction Monitoring:

-

The hydrolysis releases acid, causing the pH to drop.

-

Use a pH-stat titrator to maintain pH at 7.0 ± 0.1 by automatically adding 1.0 M NaOH.

-

Alternative: If a titrator is unavailable, use a high molarity buffer (0.5 M) and manually check/adjust pH every 30 mins.

-

Phase 3: Termination & Separation

-

Stop Point: Monitor conversion via HPLC. Stop the reaction when conversion reaches 45–50% (typically 4–24 hours).

-

Critical: Do not exceed 50% conversion, or the (

)-ester purity will degrade.

-

-

Filtration: Filter off the immobilized enzyme (can be washed with MTBE and reused).

-

Phase Separation:

-

Transfer filtrate to a separatory funnel.

-

Organic Layer: Contains the unreacted (

)-Ester . -

Aqueous Layer: Contains the (

)-Acid (as the sodium salt).

-

Phase 4: Product Isolation

-

(

)-Ester Isolation:-

Wash the organic layer with saturated brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

(

)-Acid Isolation:-

Acidify the aqueous layer to pH 2.0 using 1 M HCl.

-

The (

)-amino acid (zwitterion form) may precipitate. If not, extract 3x with Ethyl Acetate. -

Dry and concentrate.

-

Process Visualization (Workflow)[2]

Caption: Workflow for the hydrolytic kinetic resolution of 3,4-dichlorophenylglycine methyl ester.

Analytical Methods & Quality Control

To validate the protocol, use the following HPLC parameters.

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H (250 x 4.6 mm) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 220 nm (Amide/Phenyl absorption) |

| Temperature | 25°C |

| Retention Times (Approx) | ( |

Calculation of Enantiomeric Ratio (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Reaction Rate | Substrate insolubility or pH drop. | Add 5% Toluene; ensure pH-stat is functioning and maintaining pH 7.0. |

| Low | Spontaneous hydrolysis (Background reaction). | Lower temperature to 20°C; Reduce pH to 6.5 (enzyme will be slower but more selective). |

| Emulsion Formation | Protein/Surfactant effect. | Centrifuge the biphasic mixture; Add NaCl to the aqueous phase to break emulsion. |

| Enzyme Aggregation | Water content too low in organic phase. | Ensure vigorous stirring; Use biphasic system rather than micro-aqueous organic system. |

References

-

TUDelft Research Portal. (2025). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives. Retrieved from [Link]

-

ResearchGate. (2025).[2] Enzymatic hydrolytic resolution of (R,S)-α-chlorophenyl acetates in biphasic media. Retrieved from [Link]

- Google Patents. (2006). WO2006003671A1 - Process for resolution of methylamino(2-chlorophenyl)acetate.

Sources

Application Note: Rapid and Enantioselective Synthesis of (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate via Microwave-Assisted Chemistry

INTRODUCTION:

(R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. Traditional synthetic methods can be time-consuming, require harsh reaction conditions, and may suffer from low yields and racemization. This application note presents a detailed protocol for the rapid and efficient synthesis of (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate utilizing microwave-assisted organic synthesis (MAOS). This modern approach significantly reduces reaction times, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and waste generation.[1]

The synthetic strategy is a three-step process commencing with an asymmetric Strecker reaction to establish the chiral center, followed by microwave-assisted hydrolysis of the resulting aminonitrile, and culminating in a microwave-promoted esterification.

Core Principles of Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvents through dielectric heating.[1] This leads to a rapid increase in temperature and pressure within a sealed vessel, often resulting in dramatically shorter reaction times compared to conventional heating methods. This technique offers several advantages, including:

-

Rate Enhancement: Reactions that typically take hours or days can often be completed in minutes.

-

Improved Yields: The rapid heating and controlled conditions can minimize side reactions, leading to cleaner products and higher yields.

-

Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.

-

Greener Chemistry: Shorter reaction times and improved yields contribute to a more sustainable and environmentally friendly process.[1]

SYNTHETIC PATHWAY OVERVIEW

The synthesis of (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate is accomplished in three key stages, each optimized for microwave irradiation.

Caption: Overall synthetic workflow for (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate.

PART 1: ASYMMETRIC STRECKER REACTION

The initial and most critical step is the enantioselective formation of the α-aminonitrile intermediate. The Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, is a classic method for synthesizing α-amino acids.[2][3][4] To achieve the desired (R)-enantiomer, a chiral catalyst is employed.

Mechanism Insight

The reaction proceeds through the initial formation of an imine from 3,4-dichlorobenzaldehyde and an ammonia source. A chiral catalyst then facilitates the enantioselective addition of a cyanide anion to the imine, establishing the stereocenter.

Caption: Simplified mechanism of the asymmetric Strecker reaction.

Protocol 1: Microwave-Assisted Asymmetric Strecker Reaction

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Mass/Volume |

| 3,4-Dichlorobenzaldehyde | 175.01 g/mol | 10 | 1.75 g |

| Trimethylsilyl cyanide (TMSCN) | 99.22 g/mol | 12 | 1.5 mL |

| (R)-2-Amino-2-phenylethanol | 137.18 g/mol | 1 | 137 mg |

| Toluene | - | - | 10 mL |

Procedure:

-

To a 20 mL microwave reaction vial equipped with a magnetic stir bar, add 3,4-dichlorobenzaldehyde (1.75 g, 10 mmol) and (R)-2-amino-2-phenylethanol (137 mg, 1 mmol) as the chiral catalyst.

-

Add toluene (10 mL) to dissolve the solids.

-

Carefully add trimethylsilyl cyanide (1.5 mL, 12 mmol) to the reaction mixture.

-

Seal the vial with a septum cap.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture under the following conditions:

-

Temperature: 100 °C

-

Time: 15 minutes

-

Power: 100-200 W (dynamic power control)

-

Pressure: Monitor and maintain below 15 bar

-

-

After the reaction is complete, cool the vial to room temperature using compressed air.

-

Work-up:

-

Quench the reaction by the slow addition of 1 M HCl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude (R)-α-amino-α-(3,4-dichlorophenyl)acetonitrile. The crude product can be used in the next step without further purification.

-

PART 2: MICROWAVE-ASSISTED NITRILE HYDROLYSIS

The second step involves the hydrolysis of the nitrile group to a carboxylic acid. Microwave irradiation significantly accelerates this transformation, which can be sluggish under conventional heating.[5]

Protocol 2: Microwave-Assisted Hydrolysis

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Mass/Volume |

| Crude (R)-α-Amino-α-(3,4-dichlorophenyl)acetonitrile | ~202.05 g/mol | ~10 | ~2.02 g |

| 6 M Hydrochloric Acid | - | - | 20 mL |

Procedure:

-

Transfer the crude aminonitrile from the previous step into a 50 mL microwave reaction vessel.

-

Add 6 M hydrochloric acid (20 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with the following parameters:

-

Temperature: 150 °C

-

Time: 30 minutes

-

Power: 200-300 W (dynamic power control)

-

Pressure: Monitor and maintain below 20 bar

-

-

After cooling, a precipitate of the amino acid hydrochloride will form.

-

Work-up:

-

Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to ~6 with a saturated sodium bicarbonate solution.

-

The zwitterionic amino acid will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (R)-2-amino-2-(3,4-dichlorophenyl)acetic acid.

-

PART 3: MICROWAVE-ASSISTED ESTERIFICATION

The final step is the esterification of the amino acid to the desired methyl ester. This reaction is efficiently catalyzed by an acid in methanol under microwave irradiation.[6][7][8]

Protocol 3: Microwave-Assisted Esterification

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Mass/Volume |

| (R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid | 220.06 g/mol | ~8 (from prev. step) | ~1.76 g |

| Methanol | - | - | 25 mL |

| Thionyl chloride (SOCl₂) | 118.97 g/mol | 16 | 1.2 mL |

Procedure:

-

In a 50 mL microwave reaction vessel, suspend the (R)-2-amino-2-(3,4-dichlorophenyl)acetic acid in methanol (25 mL).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 mL, 16 mmol) dropwise with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture using the following conditions:

-

Temperature: 80 °C

-

Time: 10 minutes

-

Power: 100-150 W (dynamic power control)

-

Pressure: Monitor and maintain below 10 bar

-

-

After cooling, remove the solvent under reduced pressure.

-

Work-up and Purification:

-

Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

-

Wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

-

DATA SUMMARY AND EXPECTED RESULTS

| Step | Product | Expected Yield | Purity (by HPLC) | Enantiomeric Excess (ee) |

| 1. Asymmetric Strecker Reaction | (R)-α-Amino-α-(3,4-dichlorophenyl)acetonitrile | >90% | - (used crude) | >95% |

| 2. Nitrile Hydrolysis | (R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid | >85% | >98% | >95% |

| 3. Esterification | (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate | >90% | >99% | >95% |

CONCLUSION

This application note demonstrates a robust and highly efficient microwave-assisted protocol for the enantioselective synthesis of (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate. The use of microwave irradiation dramatically reduces the total synthesis time from days to a matter of hours, while maintaining high yields and excellent enantioselectivity. This method provides a valuable tool for researchers and drug development professionals seeking rapid access to this important chiral intermediate.

REFERENCES

-

Cerón-Camacho, R., Aburto, J., Montiel, L. E., Flores, E. A., Cuellar, F., & Martínez-Palou, R. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. International Journal of Molecular Sciences, 12(10), 6886–6899. [Link]

-

Cerón-Camacho, R., Aburto, J., Montiel, L. E., Flores, E. A., Cuellar, F., & Martínez-Palou, R. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Scilit. [Link]

-

Cerón-Camacho, R., Aburto, J., Montiel, L. E., Flores, E. A., Cuellar, F., & Martínez-Palou, R. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. R Discovery. [Link]

-

Gong, L.-Z., Chen, F.-X., & Mi, A.-Q. (2004). Recent advances in asymmetric Strecker reactions. Arkivoc, 2004(7), 18-34. [Link]

-

Wilce, J. (2007). Microwave assisted synthesis of N-protected amino acid esters. Proceedings of the 4th International Peptide Symposium. [Link]

-

Reddy, B. V. S., Kumar, R., & Kumar, J. S. S. (2013). Small Molecule as a Chiral Organocatalyst for Asymmetric Strecker Reaction. ACS Catalysis, 3(11), 2533–2537. [Link]

-

Zuend, S. J., Coughlin, R. W., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–970. [Link]

-

Ishikawa, T., & Kobayashi, S. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(4), 819–820. [Link]

-

Zhao, H., Song, Z., Cowins, J. V., & Olubajo, O. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 126–135. [Link]

-

Ishikawa, T., & Kobayashi, S. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. ACS Figshare. [Link]

-

Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 157–160. [Link]

-

Kovačević, B., Barišić, D., & Glasovac, Z. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 25(23), 5585. [Link]

-

Sharifi, A., & Naimi-Jamal, M. R. (2002). Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perborate. Monatshefte für Chemie / Chemical Monthly, 133(2), 199-204. [Link]

-

Pola, M., & Jancar, J. (2001). Chiral separation of amino acid esters by micellar electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 229–237. [Link]

-

CEM Corporation. (n.d.). Hydrolysis Reaction. Retrieved from [Link]

-

Ali, I., & Suhail, M. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 200–208. [Link]

-

Wikipedia. (2023, December 1). Strecker amino acid synthesis. [Link]

-

Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Kumar, A., & Ghose, S. (2016). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... PMC. [Link]

-

de la Hoz, A., & Loupy, A. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761. [Link]

-

Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-